molecular formula C24H27N3O5S B1236042 ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Cat. No.: B1236042
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-ZJSXRUAMSA-N
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Description

Erbulozole is a synthetic compound known for its potent microtubule inhibitory properties. It is a congener of tubulozole and is currently undergoing phase I clinical trials as a chemotherapeutic agent . The compound has shown significant potential in inhibiting tumor growth and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erbulozole involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds and sulfur-containing reagents.

    Functionalization: The core structure is then functionalized with various groups to enhance its biological activity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain erbulozole in its pure form.

Industrial Production Methods

Industrial production of erbulozole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Erbulozole undergoes several types of chemical reactions, including:

    Oxidation: Erbulozole can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: Erbulozole can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erbulozole. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications.

Scientific Research Applications

Erbulozole has a wide range of scientific research applications, including:

Mechanism of Action

Erbulozole exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cellular cytoskeleton. This inhibition disrupts cell division and leads to cell death, making erbulozole a potent antitumor agent . The compound targets the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Erbulozole is similar to other microtubule inhibitors such as tubulozole and colchicine. it exhibits unique properties that make it a valuable compound for research and therapeutic applications:

    Tubulozole: Like erbulozole, tubulozole inhibits microtubule polymerization but may have different pharmacokinetic properties.

    Colchicine: Colchicine also targets the colchicine binding site on tubulin but has a different chemical structure and may exhibit different biological activities.

Similar Compounds

Erbulozole’s unique structure and potent microtubule inhibitory properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m1/s1

InChI Key

KLEPCGBEXOCIGS-ZJSXRUAMSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Synonyms

erbulozole
P.I.N.N.
R 55,104
R 55104
R-55104

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

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